An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2)
An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2)
This guide provides a comprehensive technical overview of 1,1-dichloro-2,2-difluoropropane, also known as HCFC-252cb. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, reactivity, and safety considerations of this halogenated propane.
Introduction and Core Identifiers
1,1-Dichloro-2,2-difluoropropane is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₄Cl₂F₂.[1] As a member of the HCFC family of compounds, it has been utilized in applications such as refrigeration and foam manufacturing, often as a transitional substitute for chlorofluorocarbons (CFCs) due to its lower ozone-depleting potential.[2][3] However, its impact on the ozone layer still necessitates controlled use and handling.[3] This guide aims to consolidate the available technical data to facilitate its appropriate use in research and development.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application and handling. The key properties of 1,1-dichloro-2,2-difluoropropane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄Cl₂F₂ | [1] |
| Molecular Weight | 148.96 g/mol | [1] |
| CAS Number | 1112-01-2 | [1] |
| Boiling Point | 78-79 °C | [4] |
| Density | 1.367 g/cm³ | [4] |
| Refractive Index | 1.383 | [4] |
| XLogP3 | 2.6 | [1] |
| Synonyms | HCFC-252cb, HYDROCHLOROFLUOROCARBON-252 | [1] |
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show two signals. The single proton on the dichloromethyl carbon (-CHCl₂) would appear as a quartet due to coupling with the three equivalent protons of the methyl group. The three protons of the methyl group (-CH₃) would appear as a doublet due to coupling with the single proton on the adjacent carbon. Based on similar halogenated propanes, the methine proton is expected to have a chemical shift in the range of 5.5-6.5 ppm, while the methyl protons would be significantly more shielded, appearing around 1.5-2.5 ppm.[5][6]
-
¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments: the dichloromethyl carbon (-CHCl₂), the difluoromethyl carbon (-CF₂-), and the methyl carbon (-CH₃). The carbon bearing the two chlorine atoms would be the most deshielded, followed by the carbon with two fluorine atoms. The methyl carbon would be the most shielded.[7]
-
¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single signal for the two equivalent fluorine atoms. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. Key expected absorption bands for 1,1-dichloro-2,2-difluoropropane include:
-
C-H stretching: Vibrations from the methyl and methine groups would appear in the 2900-3000 cm⁻¹ region.[10]
-
C-F stretching: Strong absorptions characteristic of carbon-fluorine bonds are expected in the 1000-1200 cm⁻¹ range.
-
C-Cl stretching: Absorptions for carbon-chlorine bonds would be observed in the 600-800 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,1-dichloro-2,2-difluoropropane, the molecular ion peak (M⁺) would be observed at m/z 148, with isotopic peaks corresponding to the presence of chlorine-37.[1] Common fragmentation pathways would likely involve the loss of chlorine (M-35) and fluorine (M-19) atoms, as well as the cleavage of carbon-carbon bonds. A prominent fragment would be [M-CH₃]⁺.[2][11]
Synthesis of 1,1-Dichloro-2,2-difluoropropane
The primary synthetic route to compounds of this nature is through halogen exchange reactions, most notably the Swarts reaction.[12][13][14] This reaction involves the treatment of a polychlorinated alkane with a metallic fluoride, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[12][15]
Experimental Protocol: Swarts Fluorination
The following is a representative protocol for the synthesis of 1,1-dichloro-2,2-difluoropropane from 1,1,2,2-tetrachloropropane.
Workflow Diagram:
Caption: General workflow for the synthesis of 1,1-dichloro-2,2-difluoropropane.
Step-by-Step Methodology:
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask.
-
Charging Reagents: Charge the flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Addition of Starting Material: Slowly add 1,1,2,2-tetrachloropropane to the reaction flask via the dropping funnel.
-
Reaction: Gently heat the mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady distillation of the product.
-
Product Collection: Collect the crude 1,1-dichloro-2,2-difluoropropane in the receiving flask.
-
Workup and Purification: Wash the distillate with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a water wash. Separate the organic layer and dry it over anhydrous magnesium sulfate. Further purification can be achieved by fractional distillation.
Reactivity and Hazardous Reactions
As a halogenated alkane, 1,1-dichloro-2,2-difluoropropane is generally less reactive than its non-halogenated counterpart.[16] However, it can undergo certain hazardous reactions.
-
Incompatibility: It is incompatible with strong oxidizing agents and reactive metals such as sodium, potassium, and magnesium.[16] Contact with these substances can lead to vigorous or explosive reactions.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and phosgene.[16]
Logical Relationship of Reactivity:
Caption: Reactivity profile of 1,1-dichloro-2,2-difluoropropane.
Safety and Handling
Proper handling of 1,1-dichloro-2,2-difluoropropane is essential to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Keep containers tightly closed.
-
Spill and Leak Procedures: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it according to local regulations.[17]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[18]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[19]
-
Toxicological Information
Specific toxicological data for 1,1-dichloro-2,2-difluoropropane is limited. However, based on data for other HCFCs, inhalation of high concentrations may cause central nervous system depression, with symptoms including dizziness, headache, and incoordination.[20][21] Some HCFCs have also been shown to cause liver effects in animal studies.[20][22] As with many halogenated hydrocarbons, there is a potential for cardiac sensitization at high concentrations.[20]
References
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